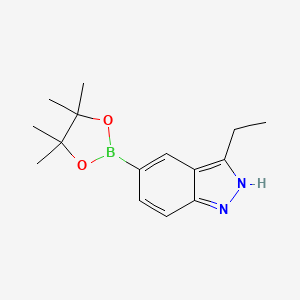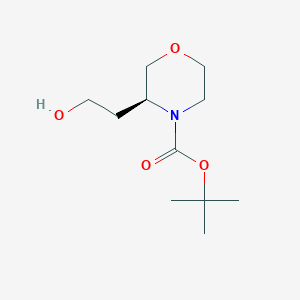
2,5,6-Trifluoro-3-(hydroxymethyl)pyridine
Vue d'ensemble
Description
2,5,6-Trifluoro-3-(hydroxymethyl)pyridine is a chemical compound with the molecular formula C6H4F3NO . It has a molecular weight of 163.098 . It is used in life science research and is categorized under Hydroxymethyl’s .
Molecular Structure Analysis
The InChI code for 2,5,6-Trifluoro-3-(hydroxymethyl)pyridine is 1S/C6H4F3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 . The InChI key is PKMDOORPGWWWBE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5,6-Trifluoro-3-(hydroxymethyl)pyridine has a molecular weight of 163.098 .Applications De Recherche Scientifique
Magnetic and Optical Properties
- The compound was utilized in the synthesis of a new family of Ln(III)(9) clusters, demonstrating a unique sandglass-like topology. This compound facilitated the manifestation of dual physical properties, where the Dysprosium (Dy(III)) clusters exhibited single-molecule magnetism behavior, and the Europium (Eu(III)) clusters showed intense red photoluminescence, marking a significant advancement in the field of lanthanide cluster chemistry (Alexandropoulos et al., 2011).
Food Chemistry and Formation of Pyridin-3-ols
- A study revealed the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol, underlining a pathway for the formation of Pyridin-3-ols in honey and various model systems. This process primarily occurs at neutral pH values and is influenced by reaction times and temperatures. The study provided valuable insights into the formation of pyridin-3-ols in foods, emphasizing that their formation is inevitable when 2-oxofurans undergo thermal heating in the presence of ammonia or ammonia-producing compounds (Hidalgo et al., 2020).
Vibrational, Conformational, and Electronic Structure Analysis
- An extensive study on 2-(hydroxymethyl)pyridine derivatives was conducted, providing detailed insights into their vibrational, conformational, and electronic structures through theoretical and experimental spectroscopic analyses. The research offered an understanding of the molecular electrostatic potential, electron density distribution, and chemical reactivity sites, contributing substantially to the comprehension of the electronic properties of these compounds (Arjunan et al., 2012).
Synthesis of Pesticide Precursors
- The compound has been implicated in the synthesis of important pyridine derivatives like 2,3-Dichloro-5-trifluoromethyl Pyridine, a precursor widely used in the production of pesticides. This showcases the compound's significance in the synthesis of agriculturally relevant chemicals (Xin-xin, 2006).
Propriétés
IUPAC Name |
(2,5,6-trifluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDOORPGWWWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5,6-Trifluoropyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)











![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)
